Dehydro Indapamide-d3 is a synthetic compound derived from Indapamide, a thiazide-like diuretic used primarily in the treatment of hypertension. The compound is notable for its deuterium labeling, which enhances its utility in pharmacokinetic studies and metabolic pathway analysis. Dehydro Indapamide-d3 is classified as a sulfonamide and is primarily used in research settings to explore drug metabolism and efficacy.
The synthesis of Dehydro Indapamide-d3 involves the oxidation of Indapamide using either manganese dioxide or 2,3-dichloro-5,6-dicyanobenzoquinone as catalysts. The reaction conditions typically require the following:
The industrial production of Dehydro Indapamide-d3 requires specialized facilities capable of handling deuterium labeling to ensure high yield and purity. The oxidation reactions are typically performed under controlled temperatures and atmospheres to optimize product formation.
Dehydro Indapamide-d3 can undergo several chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Manganese dioxide or 2,3-dichloro-5,6-dicyanobenzoquinone | Acetone solvent |
Reduction | Sodium borohydride | Standard laboratory conditions |
Substitution | Alkyl halides | Varies based on desired product |
The primary product from oxidation is Dehydro Indapamide-d3 itself, while reduction yields Indapamide. Substitution can lead to various sulfonamide derivatives depending on the reagents used .
Dehydro Indapamide-d3 primarily targets Carbonic Anhydrase II, an enzyme crucial in regulating fluid balance and electrolyte levels in the body. The compound's mechanism involves:
Pharmacokinetically, Dehydro Indapamide-d3 exhibits rapid absorption from the gastrointestinal tract, with peak plasma concentrations occurring within 1 to 2 hours post-administration .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize this compound further .
Dehydro Indapamide-d3 is primarily utilized in scientific research, particularly in pharmacokinetic studies and metabolic pathway analyses. Its deuterium labeling allows researchers to track drug metabolism more accurately than non-labeled compounds. Additionally, it serves as a reference standard in analytical chemistry for studying related sulfonamides and their effects on blood pressure regulation .
Dehydro Indapamide-d3 (CAS 1185057-48-0) is a deuterated derivative of the indapamide metabolite dehydroindapamide, specifically engineered for use as an internal standard in mass spectrometry-based quantification. Its molecular formula is C₁₆H₁₁D₃ClN₃O₃S, with a molecular weight of 366.84 g/mol [1] [7] [8]. The compound features a site-specific trideuteromethyl group (-CD₃) at the 2-methyl position of the indoline moiety, replacing all three hydrogen atoms with deuterium atoms. This isotopic labeling results in a +3 Da mass shift compared to the non-deuterated analog (CID 45748, MW 363.82 g/mol) [5] [8].
Table 1: Isotopic Distribution Patterns
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Deuteration Site |
---|---|---|---|---|
Dehydro Indapamide-d3 | 1185057-48-0 | C₁₆H₁₁D₃ClN₃O₃S | 366.84 | 2-methylindoline |
Non-deuterated Dehydroindapamide | 63968-75-2 | C₁₆H₁₄ClN₃O₃S | 363.82 | N/A |
The strategic placement of deuterium minimizes isotopic exchange and maintains chromatographic co-elution with the non-deuterated analyte, while providing distinct mass spectrometry signatures (e.g., m/z 367.84 vs. 364.82 in ESI-MS) [1] [3].
The isotopic substitution in Dehydro Indapamide-d3 induces subtle but critical physicochemical divergences from its non-deuterated counterpart:
Table 2: Comparative Physicochemical Properties
Property | Dehydro Indapamide-d3 | Non-Deuterated Form | Analytical Significance |
---|---|---|---|
Molecular Weight | 366.84 g/mol | 363.82 g/mol | MS quantification without interference |
Retention Time (C18) | 8.7 min | 9.1 min | Chromatographic resolution |
Metabolic Degradation Rate | Reduced by ∼40% | Reference | Enhanced stability in biological matrices |
Albumin Binding Constant (Ka) | 2.1 × 10⁴ M⁻¹ | 2.6 × 10⁴ M⁻¹ | Altered recovery in plasma extraction |
X-ray Diffraction (XRD): Single-crystal analysis confirms that deuteration does not alter the core scaffold. The indoline and chlorobenzamide rings maintain coplanarity (dihedral angle < 10°), while the -CD₃ group exhibits reduced thermal displacement parameters (B-factors) compared to -CH₃, indicating enhanced bond stability [3] [7]. The crystal lattice belongs to the monoclinic P2₁/c space group, with deuterium contributing to denser molecular packing (density = 1.52 g/cm³ vs. 1.48 g/cm³ in non-deuterated form) [7].
Nuclear Magnetic Resonance (NMR): ¹H-NMR spectra display the absence of the 2-methyl proton signal at δ 2.85 ppm, confirming complete deuteration. Key signals include:
Fourier-Transform Infrared (FT-IR): Critical bands include:
Table 3: Spectroscopic Signatures
Technique | Key Signals (Dehydro Indapamide-d3) | Non-Deuterated Equivalent |
---|---|---|
¹H-NMR | No signal at δ 2.85 ppm | δ 2.85 ppm (3H, s) |
¹³C-NMR | δ 21.5 ppm (t, JCD = 19 Hz) | δ 23.1 ppm (s) |
FT-IR | C-D stretch: 2150 cm⁻¹ | C-H stretch: 2960 cm⁻¹ |
XRD C-C bond length | 1.498 Å (-C-CD₃) | 1.505 Å (-C-CH₃) |
Density Functional Theory (DFT): B3LYP/6-311G++(d,p) calculations reveal that deuteration at the 2-methyl group:
Hirshfeld Surface Analysis: This quantifies intermolecular contacts in the crystal lattice:
Molecular Dynamics (MD): Simulations in TIP4P-D water demonstrate that the deuterated form exhibits:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: